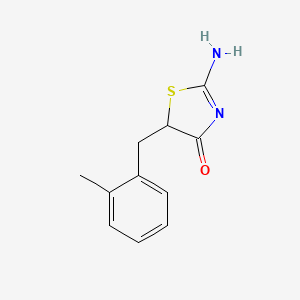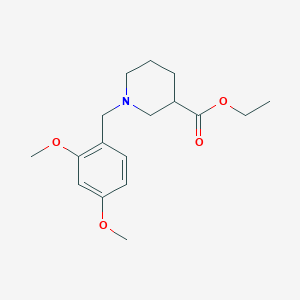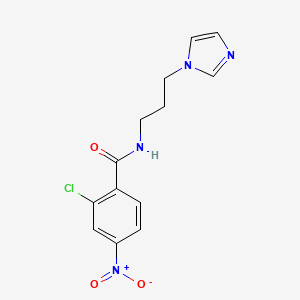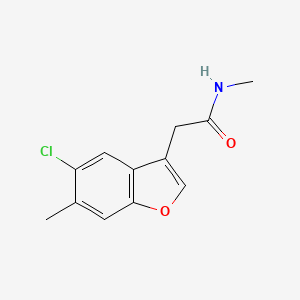
2-imino-5-(2-methylbenzyl)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-imino-5-(2-methylbenzyl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidine ring with an imino group and a 2-methylbenzyl substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-imino-5-(2-methylbenzyl)-1,3-thiazolidin-4-one typically involves the reaction of 2-methylbenzylamine with carbon disulfide and chloroacetic acid, followed by cyclization. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thiazolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-imino-5-(2-methylbenzyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidines.
Applications De Recherche Scientifique
2-imino-5-(2-methylbenzyl)-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-imino-5-(2-methylbenzyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. Additionally, it may interact with cellular receptors to modulate signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-aminothiazole: A related compound with a similar thiazole ring structure.
2-imino-4-thiazolidinone: Another compound with an imino group and thiazolidinone ring.
2-methylbenzylamine: A precursor used in the synthesis of 2-imino-5-(2-methylbenzyl)-1,3-thiazolidin-4-one.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both an imino group and a 2-methylbenzyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Propriétés
IUPAC Name |
2-amino-5-[(2-methylphenyl)methyl]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-7-4-2-3-5-8(7)6-9-10(14)13-11(12)15-9/h2-5,9H,6H2,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYNQLNXBSDENN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2C(=O)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203689 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(3-chlorophenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one](/img/structure/B5225490.png)
![5-amino-1-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]-2,4(1H,3H)-pyrimidinedione hydrochloride](/img/structure/B5225498.png)
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}bicyclo[2.2.1]heptan-2-amine](/img/structure/B5225510.png)
![17-benzyl-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5225511.png)


![2-(2-Fluorobenzamido)-N-(2-methoxyphenyl)-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxamide](/img/structure/B5225536.png)
![N-(2,3-dihydro-1H-inden-2-yl)-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5225545.png)
![(Z)-N-benzyl-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B5225546.png)

![1-hydroxy-4-(2-phenylethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-3,7(4H,8H)-dione](/img/structure/B5225559.png)
![N~2~-benzyl-N~1~-(2,6-diethylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B5225565.png)
![ethyl 4-{[{[2-(1-cyclohexen-1-yl)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B5225591.png)
![2-[(4-BROMOPHENYL)AMINO]-5-(1,2-DIHYDROXYETHYL)OXOLANE-3,4-DIOL](/img/structure/B5225597.png)
